1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide
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Overview
Description
1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is a heterocyclic compound that contains a tetrahydropyrimidine ring substituted with a methyl group and a methylsulfanyl group. The hydroiodide salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide typically involves the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the tetrahydropyrimidine ring with a methylsulfanyl group, often using reagents like methylthiol or methylsulfonyl chloride.
Formation of the Hydroiodide Salt: The final step involves the reaction of the synthesized compound with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to reduce the tetrahydropyrimidine ring.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced tetrahydropyrimidine derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide involves its interaction with specific molecular targets. The methylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The tetrahydropyrimidine ring can also interact with nucleic acids, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(methylsulfanyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a tetrahydropyrimidine ring.
2-Methylsulfanyl-1H-imidazole: Lacks the methyl group on the nitrogen atom.
5-Arylidene-1-methyl-2-(methylsulfanyl)-1H-imidazol-5(4H)-one: Contains an arylidene group and an imidazole ring.
Uniqueness
1-Methyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is unique due to its tetrahydropyrimidine ring structure, which provides distinct chemical and biological properties compared to similar compounds with imidazole rings. The presence of the hydroiodide salt form also enhances its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
1-methyl-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S.HI/c1-8-5-3-4-7-6(8)9-2;/h3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOQEVZJNGELTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1SC.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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